2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of a piperidine ring, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-methylphenol with an appropriate halogenating agent to form 4-methylphenyl halide.
Nucleophilic Substitution: The 4-methylphenyl halide is then reacted with piperidine in the presence of a base to form 2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl halide.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to interact with certain receptors or enzymes, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
Uniqueness
2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-6-10-20(11-7-18)22(25-14-4-3-5-15-25)16-24-23(26)17-27-21-12-8-19(2)9-13-21/h6-13,22H,3-5,14-17H2,1-2H3,(H,24,26) |
InChI Key |
WPUHVIGBUQQYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)C)N3CCCCC3 |
Origin of Product |
United States |
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